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Introduction
Methyl 2-amino-5-phenylthiophene-3-carboxylate is a heterocyclic compound belonging to

the 2-aminothiophene class of molecules. This scaffold is of significant interest in medicinal

chemistry, serving as a crucial building block for the synthesis of a wide array of biologically

active compounds. The inherent structural features of 2-aminothiophenes, including their

electronic properties and the presence of reactive functional groups, make them ideal starting

materials for the construction of fused heterocyclic systems such as thieno[2,3-d]pyrimidines.

These derivatives have demonstrated a broad spectrum of pharmacological activities, including

anticancer, anti-inflammatory, antimicrobial, and antiviral properties, positioning Methyl 2-
amino-5-phenylthiophene-3-carboxylate as a valuable intermediate in drug discovery and

development.

Synthesis of Methyl 2-amino-5-phenylthiophene-3-
carboxylate
The most common and efficient method for the synthesis of Methyl 2-amino-5-
phenylthiophene-3-carboxylate is the Gewald reaction. This one-pot, multi-component

reaction involves the condensation of a ketone (acetophenone), an active methylene

compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
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Experimental Protocol: Gewald Synthesis of Methyl 2-amino-5-phenylthiophene-3-
carboxylate

Materials:

Acetophenone

Methyl cyanoacetate

Elemental sulfur

Morpholine (or another suitable base like triethylamine or piperidine)

Ethanol

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

acetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

To this solution, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine

(0.1-0.2 equivalents).

Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and stir for 3-4 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature. The product will often

precipitate out of the solution.

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any

unreacted starting materials.

The crude product can be further purified by recrystallization from a suitable solvent, such as

ethanol, to yield pure Methyl 2-amino-5-phenylthiophene-3-carboxylate.
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Expected Yield: Yields for this reaction are typically in the range of 70-85%.[1]

Characterization Data: The structure of the synthesized compound can be confirmed by various

spectroscopic methods.

Spectroscopic Data
Methyl 2-amino-4-phenylthiophene-3-

carboxylate

Appearance Yellow crystal

Melting Point 145-147 ºC

IR (KBr, νmax, cm-1)
3460, 3321 (NH2), 2947 (C-H), 1666 (C=O),

1593, 1496, 1438 (C=C), 1224 (C-O)

1H NMR (DMSO-d6, δ ppm)
3.45 (s, 3H, OCH3), 6.16 (s, 1H, thiophene-H),

7.25 (m, 5H, Ar-H), 7.38 (s, 2H, NH2)

Note: The data presented is for a closely related isomer, Methyl 2-amino-4-phenylthiophene-3-

carboxylate, as detailed spectral data for the 5-phenyl isomer was not readily available in the

search results. The expected spectral features would be very similar.[1]

Application as a Pharmaceutical Intermediate:
Synthesis of Thieno[2,3-d]pyrimidines
Methyl 2-amino-5-phenylthiophene-3-carboxylate is a key precursor for the synthesis of

thieno[2,3-d]pyrimidines, a class of compounds known for their potent and diverse biological

activities, particularly as kinase inhibitors.[2][3][4] The 2-amino and 3-carboxylate groups on the

thiophene ring provide the necessary functionalities for the annulation of the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Hydroxy-5-phenyl-thieno[2,3-d]pyrimidine

Materials:

Methyl 2-amino-5-phenylthiophene-3-carboxylate

Formamide
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Standard laboratory glassware

Procedure:

Place Methyl 2-amino-5-phenylthiophene-3-carboxylate (1 equivalent) in a round-bottom

flask.

Add an excess of formamide.

Heat the mixture to reflux (around 180-200°C) and maintain this temperature for 2-4 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature, which should induce

precipitation of the product.

Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

The crude product can be recrystallized from a suitable solvent like ethanol or DMF to obtain

the pure thieno[2,3-d]pyrimidin-4-one derivative.

Biological Activities of Thieno[2,3-d]pyrimidine
Derivatives
Derivatives of Methyl 2-amino-5-phenylthiophene-3-carboxylate, particularly the thieno[2,3-

d]pyrimidines, have been extensively investigated for their therapeutic potential. They are

known to act as inhibitors of various protein kinases, which are crucial regulators of cellular

processes and are often dysregulated in diseases like cancer.

Kinase Inhibition
Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of several tyrosine kinases

involved in cancer progression, including VEGFR-2, FLT3, and PI3Kα.[2][5][6]

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
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Compound ID Target Kinase IC50 (µM) Reference

17f VEGFR-2 0.23 ± 0.03 [5]

5 FLT3 32.435 ± 5.5 [2]

9a PI3Kα
Moderate to excellent

inhibition
[6]

15a PI3Kα
Moderate to excellent

inhibition
[6]

Antiproliferative Activity
The kinase inhibitory activity of these compounds often translates into potent antiproliferative

effects against various cancer cell lines.

Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound ID Cell Line IC50 (µM) Reference

17f HCT-116 2.80 ± 0.16 [5]

17f HepG2 4.10 ± 0.45 [5]

2 MCF-7 0.013 [7]

3 MCF-7 0.045 [8]

2 MDA-MB-231 0.16 [8]

Modulation of GLP-1 Receptor
Interestingly, 2-aminothiophene derivatives have also been identified as positive allosteric

modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the

treatment of type 2 diabetes.[9][10] These compounds can enhance the effect of the

endogenous GLP-1 peptide, leading to increased insulin secretion.

Table 3: GLP-1R Modulatory Activity of 2-Aminothiophene Derivatives
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Compound ID Activity Effect Reference

S-1 GLP-1R PAM

1.5-fold increase in

insulin secretion at 5

µM (in combination

with GLP-1)

7 GLP-1R PAM

~2-fold increase in

insulin secretion at 5

µM (in combination

with GLP-1)

[10]
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Caption: Synthetic workflow for the preparation of Thieno[2,3-d]pyrimidine derivatives.
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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
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Caption: Simplified GLP-1 receptor signaling pathway and the action of a PAM.
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Protocol 1: In Vitro Kinase Inhibition Assay
(Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized

compounds against a specific protein kinase (e.g., VEGFR-2).[11][12]

Materials:

Recombinant kinase (e.g., VEGFR-2)

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP

Kinase assay buffer

Test compounds dissolved in DMSO

Kinase-Glo™ Max Assay Kit (or similar luminescence-based ATP detection reagent)

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay

buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the

kinase substrate at their optimal concentrations.

Assay Plate Setup:

Add the diluted test compounds to the appropriate wells of the assay plate.

Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
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Enzyme Addition: Add the recombinant kinase to all wells except the negative control wells to

initiate the reaction.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

Signal Detection:

Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo™

reagent to each well.

Incubate at room temperature for 10-15 minutes to allow the luminescent signal to

stabilize.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Subtract the background luminescence (negative control) from all other readings.

Calculate the percentage of kinase inhibition for each compound concentration relative to

the positive control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.[2][4][10]

Materials:

Cancer cell lines (e.g., HCT-116, MCF-7)

Cell culture medium

Fetal Bovine Serum (FBS)

Trypsin-EDTA
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Phosphate Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds for

a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive

control (a known cytotoxic agent).

MTT Addition: After the treatment period, add MTT solution to each well to a final

concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Determine the IC50 value, the concentration of the compound that causes a 50%

reduction in cell viability.
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Protocol 3: In Vitro Insulin Secretion Assay
This assay measures the ability of a compound to stimulate or potentiate glucose-stimulated

insulin secretion from pancreatic beta-cells.[1][9]

Materials:

Pancreatic beta-cell line (e.g., INS-1 or MIN6) or isolated pancreatic islets

Culture medium

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g.,

low glucose and high glucose)

Test compounds

GLP-1 peptide (for potentiation studies)

Insulin ELISA kit

Procedure:

Cell Culture: Culture the pancreatic beta-cells or islets under standard conditions.

Pre-incubation: Pre-incubate the cells in KRBH buffer with low glucose for a defined period to

establish a baseline.

Stimulation:

Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, with or

without the test compound and/or GLP-1.

Incubate for a specified time (e.g., 1-2 hours) at 37°C.

Supernatant Collection: Collect the supernatant from each well.

Insulin Quantification: Measure the concentration of insulin in the collected supernatants

using an insulin ELISA kit according to the manufacturer's instructions.
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Data Analysis:

Normalize the secreted insulin levels to the total protein content or cell number.

Compare the insulin secretion in the presence of the test compound to the control groups

to determine its effect on basal and glucose-stimulated insulin secretion.

Conclusion
Methyl 2-amino-5-phenylthiophene-3-carboxylate is a highly valuable and versatile

pharmaceutical intermediate. Its straightforward synthesis via the Gewald reaction and its utility

as a precursor for potent biologically active molecules, such as thieno[2,3-d]pyrimidine-based

kinase inhibitors and GLP-1 receptor modulators, underscore its importance in modern drug

discovery. The protocols and data presented here provide a comprehensive overview for

researchers and scientists working in the field of drug development, highlighting the potential of

this scaffold in generating novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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